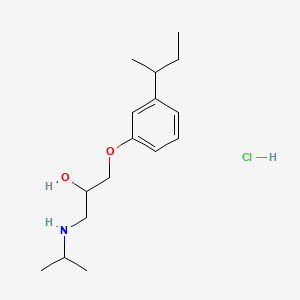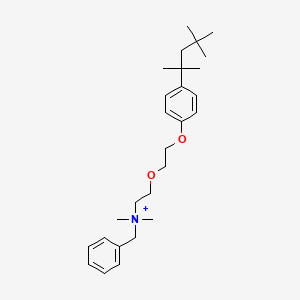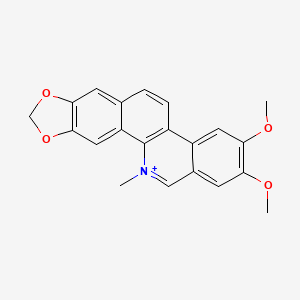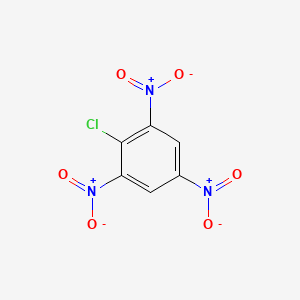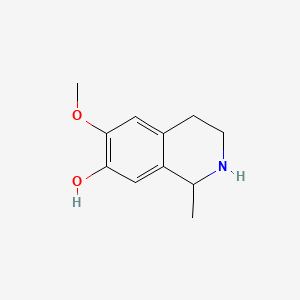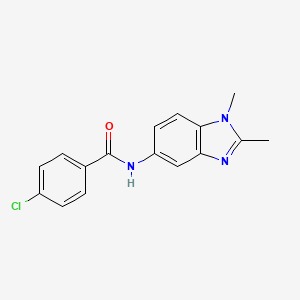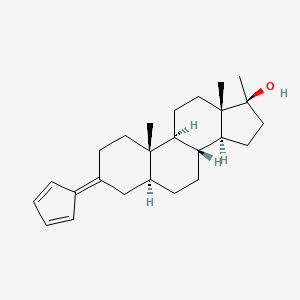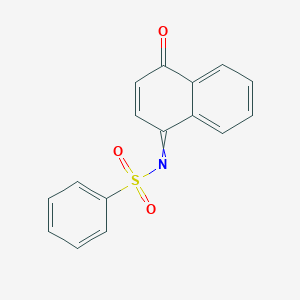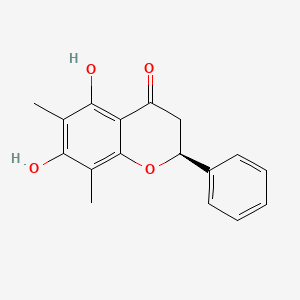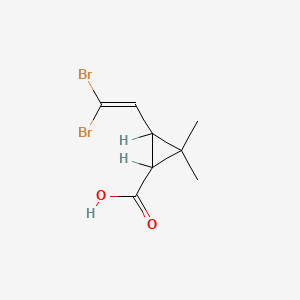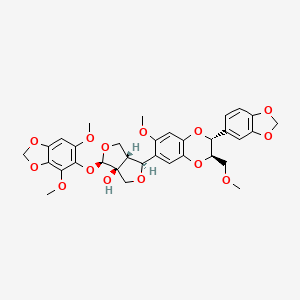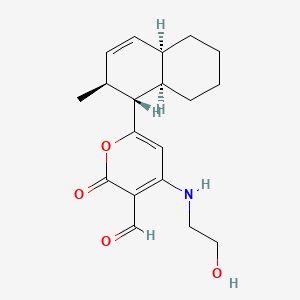
solanapyrone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solanapyrone C is a solanapyrone, a pyrancarbaldehyde and a member of octahydronaphthalenes.
Aplicaciones Científicas De Investigación
Traditional Medicine and Ethnopharmacology
Solanapyrone C, as part of the Solanaceae family, has been studied for its role in traditional medicine and ethnopharmacology. The Solanaceae family is known for its rich diversity in metabolites and traditional medicinal applications. For instance, a study by Martínez and Barboza (2010) documented the traditional use of Solanaceae species, including applications for treating parasitosis and skin disorders in Toba communities. These applications are often supported by phytochemical information, indicating an active exchange of knowledge and the potential therapeutic uses of these species, including Solanapyrone C (Martínez & Barboza, 2010) Natural pharmacopoeia used in traditional Toba medicine for the treatment of parasitosis and skin disorders (Central Chaco, Argentina).
Antimicrobial Activity and Plant Defense
The antimicrobial properties of Solanapyrone C and related compounds have also been a subject of interest. Afroz et al. (2020) reviewed the antimicrobial peptides (AMPs) from plants of the Solanaceae family, including their potential molecular mechanisms of action. The study highlights the traditional uses of these plants as antimicrobial, insecticidal, and anti-infectious agents, and correlates these uses with the reported antimicrobial actions of the peptides. This review underscores the importance of Solanapyrone C and related compounds in developing new antimicrobial agents to address challenges like antibiotic resistance (Afroz et al., 2020) Ethnobotany and Antimicrobial Peptides From Plants of the Solanaceae Family: An Update and Future Prospects.
Implications for Maternal Health
Solanapyrone C-containing fruits have been studied for their effects on gestation and potential maternal toxicity. A study by Schwarz et al. (2007) investigated the effects of Solanum lycocarpum fruits on pregnant rats. The study suggested that while gestation was not significantly impaired, consumption of these fruits could lead to mild maternal toxicity and fetotoxic effects if ingested during gestation. This highlights the need for caution in using phytotherapeutic formulations containing Solanapyrone C and related compounds during pregnancy (Schwarz et al., 2007) Phytochemical study of Solanum lycocarpum (St. Hil) unripe fruit and its effects on rat gestation.
Propiedades
Número CAS |
88899-59-6 |
|---|---|
Nombre del producto |
solanapyrone C |
Fórmula molecular |
C19H25NO4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C19H25NO4/c1-12-6-7-13-4-2-3-5-14(13)18(12)17-10-16(20-8-9-21)15(11-22)19(23)24-17/h6-7,10-14,18,20-21H,2-5,8-9H2,1H3/t12-,13+,14+,18+/m0/s1 |
Clave InChI |
FDLXGUBSZCJEGE-HNSFDTNUSA-N |
SMILES isomérico |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)NCCO |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)NCCO |
SMILES canónico |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)NCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



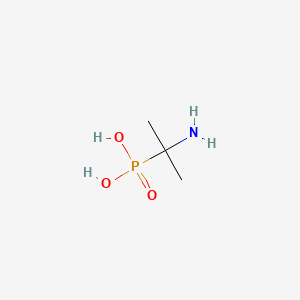
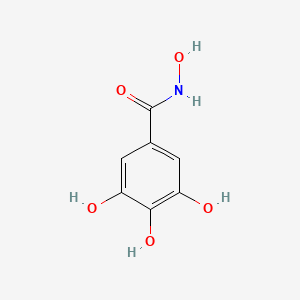
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)
